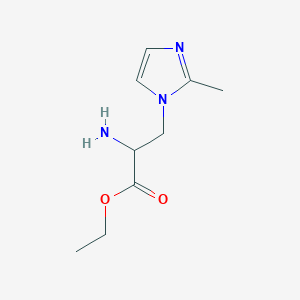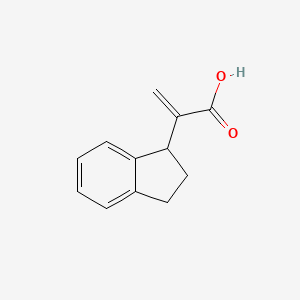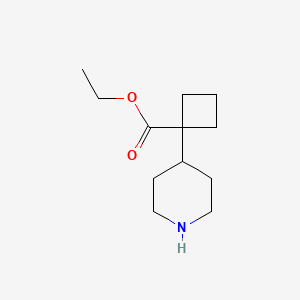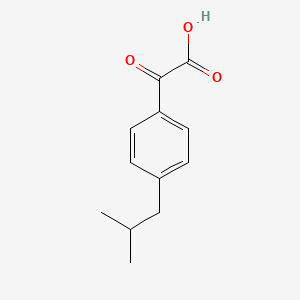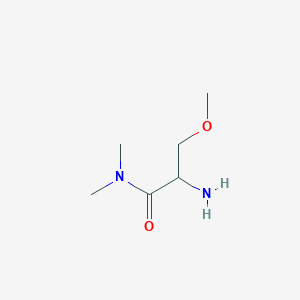
2-amino-3-methoxy-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-methoxy-N,N-dimethylpropanamide is a chemical compound with the molecular formula C6H14N2O2 It is a derivative of propanamide, featuring an amino group, a methoxy group, and two N,N-dimethyl groups attached to the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methoxy-N,N-dimethylpropanamide typically involves the reaction of 3-methoxypropanoic acid with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-methoxy-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-N,N-dimethylpropanamide.
Reduction: Formation of 2-amino-3-methoxy-N,N-dimethylpropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-methoxy-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-3-methoxy-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-N,N-dimethylpropionamide
- 2-amino-3-methoxypropanoic acid
- N,N-dimethyl-3-methoxypropanamide
Uniqueness
2-amino-3-methoxy-N,N-dimethylpropanamide is unique due to the presence of both an amino group and a methoxy group on the same propanamide backbone
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-amino-3-methoxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)6(9)5(7)4-10-3/h5H,4,7H2,1-3H3 |
InChI-Schlüssel |
AOAAXBDBUZVCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


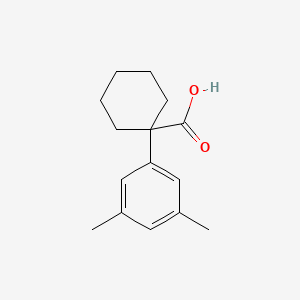
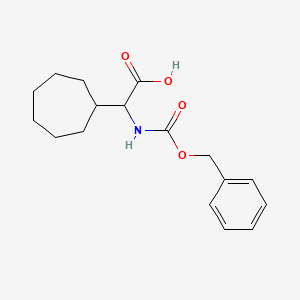
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
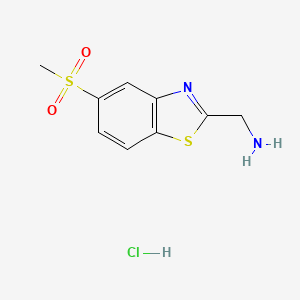
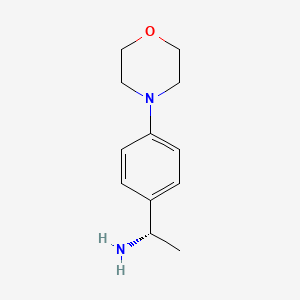
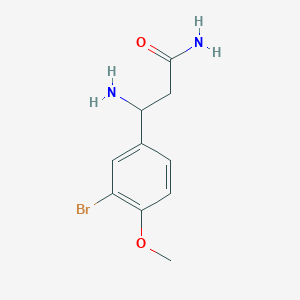
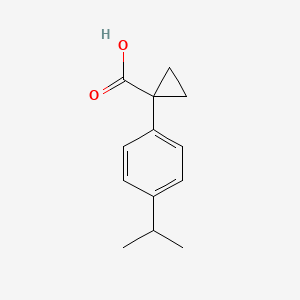
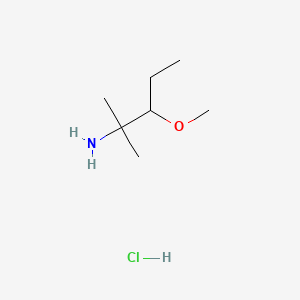
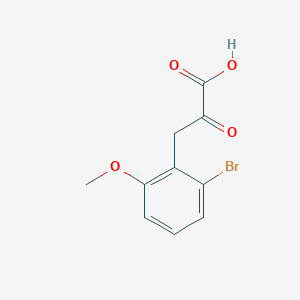
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
